Carnostatine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carnostatine is a potent and selective carnosinase (CN1) inhibitor.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

- Carnostatine (carnosine) exhibits neuroprotective effects in models of cerebral ischemia. It reduces infarct size, neuronal damage, and oxidative stress levels in the brain, preserving normal glutathione levels and decreasing matrix metalloproteinase activity (Rajanikant et al., 2007).

- Carnosine treatment has been found to improve neurobehavioral deficits, attenuate brain edema, and decrease reactive oxygen species in rat models of subarachnoid hemorrhage, suggesting its potential in neuroprotection following brain injuries (Zhang et al., 2015).

- It also protects against oxidative stress and apoptosis in the striatum of mice treated with MPTP, a model for Parkinson's disease, indicating its potential in neurodegenerative disorders (Tsai et al., 2010).

Cardiovascular Benefits

- Carnostatine shows protective effects against cardiomyopathy induced by adriamycin in rats, through normalization of various oxidative stress markers and preservation of cardiac function (Dursun et al., 2011).

Antioxidant and Anti-inflammatory Effects

- Studies indicate that carnosine exerts antioxidant properties, reducing oxidative stress in various tissues. It enhances the body's enzymatic and non-enzymatic antioxidant defenses and decreases lipid peroxidation products (Kalaz et al., 2012).

- Carnosine demonstrates anti-inflammatory activities, particularly in models of acute lung injury in sepsis rats. It normalizes oxidative stress markers and reduces inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases (Sun et al., 2017).

Potential in Treating Metabolic Disorders

- It has shown antihyperlipidemic potential, particularly in high-fat diet-induced hyperlipidemia in rats. Carnosine supplementation improves lipid profiles and shows anti-inflammatory effects without adverse impacts on liver and kidney functions (Rašković et al., 2023).

Role in Aging and Other Disorders

- Carnosine exhibits beneficial effects on age-related oxidative stress, particularly in liver tissues, suggesting its utility in aging and age-associated disorders (Aydın et al., 2010).

- It also shows protective effects against various forms of oxidative and genotoxic stress, furthering its potential in preventing diseases like cancer and neurodegenerative disorders (Alpsoy et al., 2011).

Propiedades

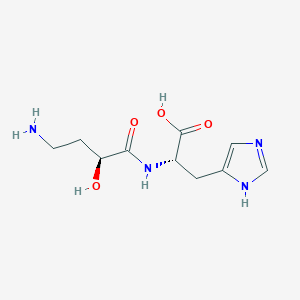

Fórmula molecular |

C10H16N4O4 |

|---|---|

Peso molecular |

256.26 |

Nombre IUPAC |

(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C10H16N4O4/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |

Clave InChI |

GQHVUCIIWBBKOY-YUMQZZPRSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SAN-9812; SAN 9812; SAN9812; Carnostatine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)

![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)